molecular formula C22H42N4S2 B12536401 6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 830346-73-1

6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione

Cat. No.: B12536401
CAS No.: 830346-73-1
M. Wt: 426.7 g/mol
InChI Key: ZFPJSALBWYJWCF-UHFFFAOYSA-N
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Description

6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution reactions. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with octadecylamine in the presence of a base (e.g., triethylamine) to form an intermediate.

    Step 2: The intermediate is then treated with methylamine to introduce the methyl group.

    Step 3: Finally, the compound is reacted with a thiol (e.g., hydrogen sulfide) to form the dithione groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:

    Oxidation: The dithione groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazine ring under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its antitumor properties.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and antitumor effects.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.

    2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.

    Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

Uniqueness

6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

830346-73-1

Molecular Formula

C22H42N4S2

Molecular Weight

426.7 g/mol

IUPAC Name

6-[methyl(octadecyl)amino]-1H-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C22H42N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(2)20-23-21(27)25-22(28)24-20/h3-19H2,1-2H3,(H2,23,24,25,27,28)

InChI Key

ZFPJSALBWYJWCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=NC(=S)NC(=S)N1

Origin of Product

United States

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